The compound 2-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one is a complex flavonoid derivative characterized by multiple hydroxyl groups and a chromenone backbone. This compound is part of the larger family of flavonoids, which are known for their diverse biological activities and roles in plant metabolism.
This compound is primarily derived from various plant sources, particularly those rich in flavonoids. Specific plants that contain similar structures include citrus fruits and other fruits and vegetables that are known to have health-promoting properties.
The compound is classified as a flavonoid, specifically a flavanone. It exhibits properties typical of polyphenolic compounds, which contribute to its antioxidant and anti-inflammatory effects.
The synthesis of 2-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one can be achieved through several synthetic pathways:
The synthesis may involve various organic reactions including:
The molecular structure of 2-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one can be depicted as:
C1C(OC2=CC(=C(C(=C2C1=O)O)C3C(C(C(C(O3)CO)O)O)O)O)C4=CC=C(C=C4)O
The compound is known to participate in various chemical reactions typical for flavonoids:
Reactions can be monitored using techniques such as UV-visible spectroscopy or HPLC to assess changes in concentration and product formation.
The mechanism of action for 2-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one primarily involves:
Studies have shown that similar flavonoids exhibit significant anti-inflammatory and antioxidant activities through these mechanisms.
The compound exhibits:
Key chemical properties include:
The compound has several applications in scientific research and medicine:
CAS No.: 13966-05-7
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 55658-55-4
CAS No.: 37330-37-3